molecular formula C10H10N2O2 B13028414 2-(5-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid

2-(5-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid

Cat. No.: B13028414
M. Wt: 190.20 g/mol
InChI Key: HBSRZFOLOJDGKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. The structure of this compound includes a fused imidazole and pyridine ring system with a carboxymethyl group attached to the imidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid can be achieved through various synthetic routes. One common method involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

Industrial production of this compound typically involves large-scale multicomponent reactions. These reactions are optimized for high yield and purity, often using automated systems to control reaction conditions such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors is also common in industrial settings to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazo[1,2-a]pyridine derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the imidazo[1,2-a]pyridine ring.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the imidazo[1,2-a]pyridine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazo[1,2-a]pyridine N-oxides, while substitution reactions can produce a wide range of functionalized imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

2-(5-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid involves its interaction with specific molecular targets. For instance, some derivatives act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific derivative and its target. For example, zolpidem, a derivative, acts on γ-aminobutyric acid receptors to exert its hypnotic effects .

Comparison with Similar Compounds

2-(5-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid can be compared with other imidazo[1,2-a]pyridine derivatives such as:

These compounds share a common imidazo[1,2-a]pyridine core but differ in their substituents, leading to variations in their biological activities and applications.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

2-(5-methylimidazo[1,2-a]pyridin-3-yl)acetic acid

InChI

InChI=1S/C10H10N2O2/c1-7-3-2-4-9-11-6-8(12(7)9)5-10(13)14/h2-4,6H,5H2,1H3,(H,13,14)

InChI Key

HBSRZFOLOJDGKF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=NC=C(N12)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.